molecular formula C7H8N2O3 B12329994 2(1H)-Pyridinone, 4,6-dimethyl-5-nitro-

2(1H)-Pyridinone, 4,6-dimethyl-5-nitro-

Cat. No.: B12329994
M. Wt: 168.15 g/mol
InChI Key: JTJDUOGLUSNIEO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitro-2(1H)-pyridinone (CAS: 22934-24-3) is a heterocyclic compound with the molecular formula C₇H₈N₂O₃ and a molar mass of 168.15 g/mol. It is characterized by:

  • A pyridinone backbone (a six-membered aromatic ring with one oxygen atom at position 2).
  • Substituents: Methyl groups at positions 4 and 6, and a nitro group at position 5.
  • Physical properties: Melting point of 251 °C, predicted boiling point of 323.5±35.0 °C, density of 1.29±0.1 g/cm³, and a pKa of 8.20±0.10 .

This compound is structurally related to pyridine derivatives and shares functional group reactivity typical of nitropyridinones, such as participation in hydrogen bonding (via the carbonyl oxygen) and electrophilic substitution reactions (guided by the nitro group) .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2,4-dimethyl-3-nitro-3H-pyridin-6-one

InChI

InChI=1S/C7H8N2O3/c1-4-3-6(10)8-5(2)7(4)9(11)12/h3,7H,1-2H3

InChI Key

JTJDUOGLUSNIEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C(C1[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Nitration : Treatment of 2-amino-6-picoline with nitric acid at low temperatures (<10°C) forms 2-nitramino-6-picoline (95% yield).
  • Acidic Rearrangement : Heating the nitramino derivative in sulfuric acid induces rearrangement to 5-nitro-6-picoline (51% yield).
  • Steam Distillation : Separation of 4,6-dimethyl-5-nitro-2(1H)-pyridinone from reaction mixtures via distillation (25–32% yield).

Challenges :

  • Low final yields due to high solubility of the product in polar solvents like acetone.
  • Requires careful handling of corrosive acids.

Cyclization of Acetylacetone with Nitroacetamide

A cyclization strategy using acetylacetone and nitroacetamide offers a direct route to the pyridinone framework. This method involves:

  • Synthesis of Nitroacetamide : Prepared from isonitroacetoacetic ester, a highly unstable intermediate prone to detonation above 100°C.
  • Cyclization : Reacting acetylacetone with nitroacetamide under reflux conditions in ethanol, catalyzed by ammonium acetate, yields 4,6-dimethyl-3-nitropyridin-2-one (37% yield). Isomerization to the 5-nitro derivative requires additional nitration steps.

Safety Considerations :

  • Nitroacetamide synthesis poses explosion risks, necessitating stringent safety protocols.
  • Low overall yields (19%) for the 5-nitro isomer due to competing side reactions.

Nitration of Guaresci Pyridine Followed by Hydrolysis

Guaresci pyridine (4,6-dimethyl-2-pyridone) serves as a precursor for this two-step method:

Step 1: Nitration

Guaresci pyridine undergoes nitration using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 4,6-dimethyl-5-nitro-2-pyridone (47% yield).

Step 2: Hydrolysis

The nitrated intermediate is hydrolyzed in dilute sulfuric acid (50°C, 4 hours) to produce 4,6-dimethyl-5-nitro-2(1H)-pyridinone.

Optimization Notes :

  • Hydrolysis efficiency depends on acid concentration and temperature.
  • Yields drop to 19% due to product solubility issues during neutralization.

Comparative Analysis of Synthesis Methods

Method Yield (%) Key Reagents Advantages Limitations
One-Pot Multicomponent 37–51 Acetylacetone, nitroacetamide Streamlined process Proprietary details, moderate yields
Diazotation 25–32 HNO₃, H₂SO₄ High-purity intermediates Low final yield, corrosive conditions
Cyclization 19–37 Acetylacetone, nitroacetamide Direct cyclization Explosive intermediates, low yields
Guaresci Pyridine Nitration 19–47 Fuming HNO₃, H₂SO₄ Reliable precursor availability Multi-step, solubility challenges

Mechanistic Insights and Byproduct Formation

Nitration Selectivity

The position of nitro-group introduction is influenced by electronic and steric factors. In Guaresci pyridine, the electron-donating methyl groups direct nitration to the para position relative to the ketone oxygen, favoring 5-nitro isomer formation.

Byproducts and Mitigation

  • 3-Nitro Isomers : Formed via competing meta-directing effects during nitration. Chromatographic separation or recrystallization in acetone-isopropanol mixtures enhances purity.
  • Resinification : Observed in phenacylation reactions, mitigated by using anhydrous conditions and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Property Differences

The following compounds are selected for comparison based on their structural similarities (pyridinone/nitropyridinone backbone) and substituent variations:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents pKa
4,6-Dimethyl-5-nitro-2(1H)-pyridinone 22934-24-3 C₇H₈N₂O₃ 168.15 251 4-Me, 6-Me, 5-NO₂ 8.20±0.10
3-Nitro-4(1H)-pyridinone N/A C₅H₄N₂O₃ 140.10 279–280 3-NO₂, 4-OH N/A
5,6-Dihydro-4,5-dimethyl-2(1H)-pyridinone 204118-36-5 C₇H₁₁NO 125.17 N/A 4-Me, 5-Me, saturated C5–C6 bond N/A
3-Methyl-5-nitro-2(1H)-pyridinone N/A C₆H₆N₂O₃ 154.12 N/A 3-Me, 5-NO₂ N/A
5-Nitro-4(3H)-pyridinone N/A C₅H₄N₂O₃ 140.10 N/A 5-NO₂, 4-OH N/A

Analysis of Structural and Functional Differences

(a) 4,6-Dimethyl-5-nitro-2(1H)-pyridinone vs. 3-Nitro-4(1H)-pyridinone
  • Substituent positions: The main compound has methyl groups at 4 and 6, whereas 3-nitro-4(1H)-pyridinone lacks methyl groups but has a nitro group at position 3 and a hydroxyl group at position 3.
  • Melting point: The absence of methyl groups in 3-nitro-4(1H)-pyridinone correlates with a higher melting point (279–280 °C vs. 251 °C), likely due to stronger intermolecular hydrogen bonding from the hydroxyl group .
(b) 4,6-Dimethyl-5-nitro-2(1H)-pyridinone vs. 5,6-Dihydro-4,5-dimethyl-2(1H)-pyridinone
  • Ring saturation : The dihydro derivative has a partially saturated ring (positions 5–6), reducing aromaticity and altering reactivity.
  • Functional groups : The dihydro compound lacks a nitro group, resulting in lower molar mass (125.17 g/mol ) and likely lower thermal stability .
(c) 4,6-Dimethyl-5-nitro-2(1H)-pyridinone vs. 3-Methyl-5-nitro-2(1H)-pyridinone
  • Methyl position: Methyl at position 3 (vs.
(d) 4,6-Dimethyl-5-nitro-2(1H)-pyridinone vs. 5-Nitro-4(3H)-pyridinone
  • Hydroxyl vs. methyl groups: The hydroxyl group at position 4 in 5-nitro-4(3H)-pyridinone enhances hydrogen-bonding capacity, influencing solubility and crystallization behavior compared to the methyl-substituted derivative .

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